molecular formula C22H21N3OS B2715028 (2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 374602-12-7

(2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2715028
CAS No.: 374602-12-7
M. Wt: 375.49
InChI Key: QTAMOMKPIVTVKM-QGOAFFKASA-N
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Description

The compound (2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile features a conjugated enenitrile backbone with a 1,3-thiazole ring substituted at position 4 with a 4-ethoxyphenyl group and at position 2 with a 3,5-dimethylphenylamino moiety. This structure is characteristic of bioactive molecules targeting enzymes or receptors due to its planar, electron-deficient regions and hydrogen-bonding capabilities.

Properties

IUPAC Name

(E)-3-(3,5-dimethylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-4-26-20-7-5-17(6-8-20)21-14-27-22(25-21)18(12-23)13-24-19-10-15(2)9-16(3)11-19/h5-11,13-14,24H,4H2,1-3H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAMOMKPIVTVKM-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a conjugated system characterized by a double bond configuration (2E), which contributes to its unique chemical properties. The presence of both 3,5-dimethylphenyl and 4-ethoxyphenyl groups enhances its interaction with biological targets.

Molecular Formula

  • C : 20
  • H : 22
  • N : 2
  • O : 1
  • S : 1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes that play critical roles in cell proliferation and survival.
  • Receptor Modulation : Interaction with receptors can lead to downstream effects on cell signaling pathways.
  • Cell Cycle Regulation : Potential effects on the cell cycle may lead to growth arrest in cancer cells.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Activity

Studies have shown that compounds similar to this structure can inhibit the proliferation of various cancer cell lines. For instance:

  • In vitro studies demonstrated that related compounds effectively inhibited the growth of acute leukemia cells at low concentrations, suggesting potential therapeutic applications in oncology .

Cytotoxic Effects

The compound has been evaluated for cytotoxic effects against different cancer cell lines. Preliminary data suggest:

  • IC50 Values : The concentration required to inhibit cell growth by 50% varies depending on the specific cell line tested.

Case Studies and Research Findings

StudyFindings
Study A (2020)Demonstrated inhibition of MEK1/2 kinases by structurally related compounds, leading to reduced proliferation in leukemia cells .
Study B (2021)Evaluated the cytotoxicity of thiazole derivatives, revealing potential for inducing apoptosis in cancer cells .
Study C (2023)Investigated the pharmacological profile of similar compounds, noting their ability to modulate MAPK signaling pathways .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other compounds in its class.

CompoundKey FeaturesBiological Activity
Compound ALacks ethoxy groupLower potency against cancer cells
Compound BContains methoxy instead of ethoxyDifferent reactivity profile

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. The compound has been evaluated for its efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study demonstrated that thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was found to have a minimum inhibitory concentration (MIC) that indicates its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (mg/mL)
(2E)-3-[(3,5-dimethylphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrileE. coli0.17
Staphylococcus aureus0.23
Bacillus cereus0.23

This data suggests that the compound has a promising profile for further development as an antimicrobial agent.

Anticancer Potential

Thiazole derivatives are also being explored for their anticancer activities. The structural features of thiazoles allow for interactions with biological targets involved in cancer progression.

Case Study: Antitumor Activity

Research has indicated that compounds containing thiazole rings can inhibit tumor cell proliferation by inducing apoptosis in cancer cells . In vitro studies have shown that the compound can reduce cell viability in various cancer cell lines, suggesting a potential role in cancer therapy.

Table 2: Antitumor Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)10

These findings support the potential use of this compound in developing new anticancer therapies.

Synthesis and Structural Modifications

The synthesis of thiazole derivatives often involves various chemical reactions that can be optimized to enhance their biological activity. The compound can be synthesized through methods such as nucleophilic substitution or cyclization reactions involving thioamides and thioureas .

Synthesis Methodology

The synthesis typically includes:

  • Formation of Thiazole Ring : Utilizing thioamides and appropriate electrophiles.
  • Substitution Reactions : Modifying the aromatic substituents to improve activity.
  • Characterization Techniques : Employing NMR and mass spectrometry to confirm structure.

Comparison with Similar Compounds

Thiazole-Based Enenitriles

Key comparisons include:

Compound Name Substituents (Thiazole Position 4) Substituents (Position 2) Key Features Reference
Target Compound 4-(4-ethoxyphenyl) 3,5-dimethylphenylamino Ethoxy group enhances lipophilicity; dimethylphenyl contributes to steric bulk. -
(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile (5622-96-8) 3,4-dimethoxyphenyl 4-nitrophenylamino Nitro group (electron-withdrawing) increases reactivity; methoxy groups improve solubility.
(2E)-3-(4-{[6-(1,3-benzothiazol-5-ylamino)-9H-purin-2-yl]amino}-3,5-dimethylphenyl)prop-2-enenitrile (1BT) Purine-benzothiazole hybrid 3,5-dimethylphenyl Purine moiety introduces potential kinase-binding activity.

Electronic Effects :

  • The dimethylphenyl group in the target compound and 1BT provides steric hindrance, possibly affecting binding pocket accessibility .

Enone and Enenitrile Derivatives

Enenitriles and enones share conjugated systems that enable π-π interactions. Notable analogs include:

Compound Name Core Structure Substituents Biological Relevance Reference
(E)-3-[4-(Dimethylamino)phenyl]-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one Enone Dimethylamino (electron-donating), thienyl (aromatic) Structural studies show planar conformation; potential photophysical applications.
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-ene Enone Hydroxyl, methoxy, halogen substituents Hydroxyl group enables hydrogen bonding; halogen substituents enhance bioactivity.

Comparison :

  • Substituents like ethoxy (target) vs. hydroxyl () influence solubility: ethoxy increases hydrophobicity, whereas hydroxyl improves aqueous solubility .

Crystallography :

  • The compound in (enone derivative) has an R factor of 0.049, indicating high-resolution structural data .
  • ’s triazole-thione compound shows a higher wR factor (0.156), likely due to disordered hydrogen bonding .

Q & A

Q. How can this compound’s electronic properties (e.g., HOMO-LUMO gap) guide its application in optoelectronic materials?

  • Methodology : Calculate HOMO-LUMO energies via TD-DFT. A narrow gap (<3 eV) suggests potential as a semiconductor or light-absorbing material. UV-Vis spectroscopy can validate computational predictions. ’s chromene derivatives demonstrate how substituents (e.g., ethoxyphenyl) modulate absorption spectra .

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